

Physical and chemical properties of Hydroaurantiogliocladin.

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Compound of Interest		
Compound Name:	Hydroaurantiogliocladin	
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Hydroaurantiogliocladin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroaurantiogliocladin is a naturally occurring quinol derivative originating from fungal species such as Gliocladium. As a hydroquinone form of aurantiogliocladin, it plays a role in biological electron transport chains, specifically as a substrate for the enzyme quinol-cytochrome c oxidoreductase (Complex III) in mitochondria. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Hydroaurantiogliocladin**, presenting available data in a structured format to support research and development activities.

Physical and Chemical Properties

While comprehensive experimental data for **Hydroaurantiogliocladin** is not widely available in public databases, the following information has been compiled from various sources. It is recommended that users verify these properties through experimental analysis.

Table 1: General and Physical Properties of Hydroaurantiogliocladin



Property	Value	Source
CAS Number	776-33-0	N/A
Molecular Formula	C10H14O4	N/A
Molecular Weight	198.22 g/mol	N/A
Physical State	Solid (assumed)	N/A
Melting Point	Not Reported	N/A
Boiling Point	Not Reported	N/A
Solubility	Soluble in Dimethyl sulfoxide (DMSO)	N/A
Storage Conditions	Store at -20°C for long-term stability.	N/A

Table 2: Spectroscopic Data for Hydroaurantiogliocladin



Spectroscopic Technique	Key Features
¹H NMR	Specific chemical shifts (δ) and coupling constants (J) are not available in the searched literature. General regions for protons on a substituted hydroquinone ring would be expected.
¹³ C NMR	Specific chemical shifts (δ) are not available in the searched literature. Carbon signals corresponding to the hydroquinone ring, methyl, and methoxy groups would be expected in typical regions.
Infrared (IR) Spectroscopy	Characteristic absorption peaks (cm ⁻¹) for hydroxyl (O-H), aromatic C-H, and C-O stretching are anticipated. Specific experimental data is not available.
UV-Vis Spectroscopy	The maximum absorption wavelength (λmax) is not reported in the searched literature. Substituted hydroquinones typically exhibit absorption bands in the UV region.

Biological Activity and Experimental Protocols

The primary reported biological activity of **Hydroaurantiogliocladin** is its function as a substrate for quinol-cytochrome c oxidoreductase (Complex III of the mitochondrial electron transport chain).

Mechanism of Action

Hydroaurantiogliocladin, as a quinol, donates electrons to Complex III. This process is a crucial step in the generation of the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. The oxidation of hydroquinones like **Hydroaurantiogliocladin** at the Qo site of Complex III is a key event in cellular respiration.



Experimental Protocol: Quinol-Cytochrome c Oxidoreductase Activity Assay

A detailed, standardized protocol for using **Hydroaurantiogliocladin** as a substrate is not readily available. However, a general procedure can be adapted from established methods for measuring Complex III activity.

Objective: To measure the rate of cytochrome c reduction by quinol-cytochrome c oxidoreductase using **Hydroaurantiogliocladin** as the electron donor.

Materials:

- Isolated mitochondria or purified Complex III
- Hydroaurantiogliocladin solution (dissolved in an appropriate solvent like DMSO and diluted in buffer)
- Cytochrome c (from equine heart)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing EDTA)
- Inhibitors (e.g., Antimycin A, a specific inhibitor of Complex III, for control experiments)
- Spectrophotometer capable of measuring absorbance changes at 550 nm

Procedure:

- Prepare the reaction mixture in a cuvette containing the assay buffer and cytochrome c.
- Add the isolated mitochondria or purified Complex III to the cuvette and incubate for a short period to allow for temperature equilibration.
- Initiate the reaction by adding a known concentration of the Hydroaurantiogliocladin solution.
- Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.



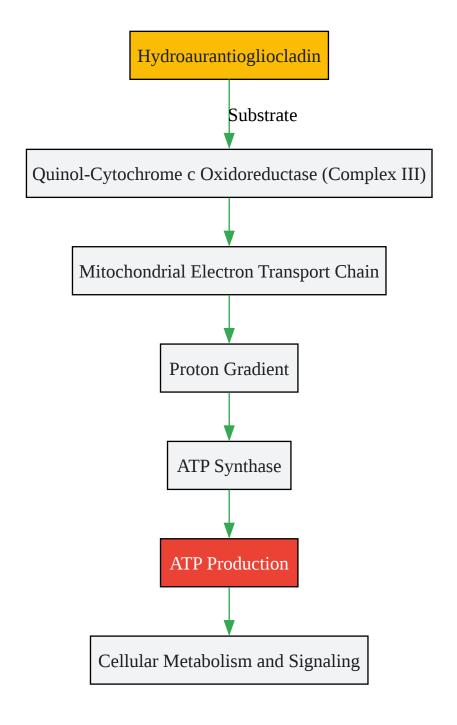
- Record the absorbance change over time. The initial rate of the reaction is proportional to the enzyme activity.
- For control experiments, pre-incubate the enzyme with an inhibitor like Antimycin A before adding the substrate to confirm that the observed activity is specific to Complex III.

Data Analysis: The rate of cytochrome c reduction can be calculated using the Beer-Lambert law and the molar extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm ($\Delta \epsilon = 21.1 \text{ mM}^{-1}\text{cm}^{-1}$).

Experimental Workflow: Isolation and Purification of Hydroaurantiogliocladin

A specific protocol for the isolation of **Hydroaurantiogliocladin** is not detailed in the available literature. However, a general workflow for isolating fungal metabolites can be proposed.





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